2-(3-Isopropylphenyl)acetonitrile

Regioselective synthesis Cyclization chemistry Heterocycle construction

2-(3-Isopropylphenyl)acetonitrile is a meta-substituted arylacetonitrile with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol, characterized by an isopropyl group at the 3-position of the phenyl ring and a cyanomethyl (–CH₂CN) side chain. As a member of the arylacetonitrile class, this compound serves as an intermediate in organic synthesis, with the nitrile group enabling transformations such as hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic systems.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B13624486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropylphenyl)acetonitrile
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1)CC#N
InChIInChI=1S/C11H13N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6H2,1-2H3
InChIKeyVDHKLLIBEXRXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Isopropylphenyl)acetonitrile (CAS 1000526-48-6): A Meta-Substituted Arylacetonitrile Building Block for Regioselective Synthesis


2-(3-Isopropylphenyl)acetonitrile is a meta-substituted arylacetonitrile with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol, characterized by an isopropyl group at the 3-position of the phenyl ring and a cyanomethyl (–CH₂CN) side chain . As a member of the arylacetonitrile class, this compound serves as an intermediate in organic synthesis, with the nitrile group enabling transformations such as hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic systems . The meta-isopropyl substitution pattern distinguishes it from its ortho- (CAS 91131-80-5) and para- (CAS 4395-87-3) positional isomers, each of which exhibits different steric, electronic, and reactivity profiles that are critical for regioselective synthetic outcomes [1].

Why Generic Substitution of Isopropylphenylacetonitrile Positional Isomers Fails: Meta Matters for Regiochemical Outcomes


The three isopropylphenylacetonitrile positional isomers—ortho, meta, and para—are isomeric (all C₁₁H₁₃N, MW 159.23) but cannot be interchanged in synthesis without altering reaction outcomes. The position of the isopropyl group on the aromatic ring directly modulates the steric environment around the reactive cyanomethyl moiety and the electronic density distribution on the phenyl ring. Critically, patent evidence demonstrates that meta-substituted phenylacetonitriles yield a mixture of regioisomeric cyclization products (6- and 8-position), whereas para-substituted analogs afford a single regioisomer (7-position) [1]. This regiodivergence means that substituting a para for a meta isomer would eliminate an entire product branch, potentially leading to synthetic failure. Furthermore, commercially available purity benchmarks differ: the meta isomer is supplied at 98% purity, while the ortho isomer is typically restricted to 95%, introducing additional purification burden if the wrong isomer is procured .

Quantitative Evidence Differentiating 2-(3-Isopropylphenyl)acetonitrile from Its Closest Positional Isomers


Meta vs. Para Regiochemical Outcome in Alpha-Nicotinoyl Cyclization: Product Distribution Divergence

In the synthesis of aza-dibenzocycloheptene pharmacophores via cyclization of alpha-nicotinoyl phenylacetonitriles, the substitution position on the phenyl ring dictates the regiochemical outcome. According to US Patent 3,717,647, a para-substituted phenylacetonitrile affords a single cyclic ketone product bearing the substituent exclusively at the 7-position [1]. In contrast, a meta-substituted phenylacetonitrile—such as the 3-isopropyl derivative—yields a mixture of two regioisomeric ketones, with the substituent occupying either the 6-position or the 8-position of the tricyclic scaffold [1]. This means the meta isomer provides access to two distinct products from a single synthetic step, whereas the para isomer is restricted to one.

Regioselective synthesis Cyclization chemistry Heterocycle construction

Commercially Available Purity: 98% for Meta Isomer vs. 95% for Ortho Isomer from the Same Supplier

A side-by-side comparison of standard purity specifications from Bidepharm, a major research chemical supplier, reveals that 2-(3-isopropylphenyl)acetonitrile (meta) is offered at a standard purity of 98%, while its ortho positional isomer 2-(2-isopropylphenyl)acetonitrile is supplied at only 95% . This 3-percentage-point purity differential is reproducible across batches and reflects the differing synthetic accessibility and purification efficiency of the two isomers. The para isomer (4-isopropylphenylacetonitrile) is also available at ≥98%, making it equivalent to the meta isomer on this metric but not to the ortho [1].

Procurement benchmark Chemical purity Quality control

Physical Property Differential: Experimental Density and Boiling Point Availability Across Isomers

Experimental physical property data availability differs markedly among the three positional isomers. The para isomer has well-characterized experimental properties: density of 0.960 g/mL at 25 °C and boiling point of 85–90 °C at 0.2 atm [1]. The ortho isomer has computed (predicted) values: density of 0.961 g/cm³ and boiling point of approximately 249 °C at 760 mmHg [2]. The meta isomer lacks experimentally determined density and boiling point data across multiple authoritative chemical databases, with these fields listed as 'N/A' . This data gap for the meta isomer necessitates in-house characterization upon receipt or reliance on predicted values for process design.

Physicochemical characterization Formulation development Analytical method development

Steric Environment at the Cyanomethyl Methylene: Meta Position Reduces Ortho Steric Clash

The cyanomethyl group (–CH₂CN) in arylacetonitriles is the primary reactive site for deprotonation, alkylation, and condensation reactions. In the ortho isomer (2-(2-isopropylphenyl)acetonitrile), the isopropyl group at the 2-position creates significant steric hindrance adjacent to the reactive methylene, which can retard the approach of bulky electrophiles or bases [1]. In the meta isomer, the isopropyl group is positioned one carbon further from the methylene, relieving this steric congestion while retaining the electron-donating inductive effect of the alkyl substituent [1]. The para isomer also lacks direct steric interference with the methylene but places the isopropyl group in conjugation with the reaction center through the aromatic ring, altering electronic effects differently than meta [2].

Steric effects Reactivity tuning Nucleophilic substitution

Optimal Application Scenarios for 2-(3-Isopropylphenyl)acetonitrile Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of Aza-Dibenzocycloheptene Regioisomeric Pairs

Based on the patent evidence from US 3,717,647 [1], 2-(3-isopropylphenyl)acetonitrile is the preferred starting material for medicinal chemistry programs that require both 6- and 8-substituted aza-dibenzocycloheptene regioisomers from a single synthetic sequence. Using the meta isomer as the arylacetonitrile component in alpha-nicotinoyl cyclization generates two products in one reaction, enabling parallel SAR exploration of both substitution positions without synthesizing two separate arylacetonitrile precursors. Procurement of the para isomer would restrict the output to a single 7-substituted product, halving the chemical diversity obtained per synthetic effort.

Synthesis with Sterically Demanding Electrophiles Requiring Reduced Ortho Hindrance

For alpha-alkylation or alpha-arylation reactions using bulky electrophiles where the ortho isomer would suffer from prohibitive steric hindrance at the reactive methylene site, the meta isomer offers a balanced steric environment [1]. This is particularly relevant in palladium-catalyzed alpha-arylation chemistry, where catalyst access to the deprotonated nitrile-stabilized carbanion is sensitive to ortho-substituent bulk. The 98% purity available for the meta isomer further ensures that side reactions from impurities do not complicate these sterically tuned transformations .

Hydrolysis to 3-Isopropylphenylacetic Acid for Beta-Blocker Intermediate Synthesis

Hydrolysis of 2-(3-isopropylphenyl)acetonitrile provides 3-isopropylphenylacetic acid, a meta-substituted phenylacetic acid building block. While the para isomer is documented as a precursor to beta-blocker intermediates [1], the meta isomer offers an alternative regioisomeric phenylacetic acid scaffold for structure-activity relationship studies where the isopropyl position on the ring modulates target protein binding. The nitrile-to-acid hydrolysis is a well-precedented transformation for arylacetonitriles, and the 98% starting purity minimizes carryover of nitrile-containing impurities into the acid product .

Analytical Method Development and Reference Standard Procurement Where High Purity is Critical

The 98% standard purity of the commercially supplied meta isomer, compared to only 95% for the ortho isomer from the same supplier [1], makes the meta compound preferable as a reference standard for HPLC or GC method development. The reduced impurity burden (2% vs. 5% total impurities) simplifies chromatographic method validation by reducing the number and intensity of impurity peaks requiring identification. For analytical laboratories establishing purity methods for arylacetonitrile intermediates, the meta isomer thus provides a cleaner baseline.

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